molecular formula C6H10N2S2 B3132812 5-(Tert-butyl)-1,3,4-thiadiazole-2(3h)-thione CAS No. 37751-74-9

5-(Tert-butyl)-1,3,4-thiadiazole-2(3h)-thione

Cat. No.: B3132812
CAS No.: 37751-74-9
M. Wt: 174.3 g/mol
InChI Key: BZCMLWMNUAGHHQ-UHFFFAOYSA-N
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Description

5-(Tert-butyl)-1,3,4-thiadiazole-2(3H)-thione is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. The 1,3,4-thiadiazole core is a privileged structure known for its wide spectrum of biological activities, largely due to its unique electronic properties and its ability to act as a pharmacophore in enzyme inhibition . Researchers value this compound as a critical synthetic intermediate for developing novel therapeutic agents. Derivatives based on the 1,3,4-thiadiazole-2(3H)-thione structure have demonstrated potent and selective inhibitory activity against biologically important targets. For instance, structurally similar compounds have been designed as highly potent, reversible, and competitive inhibitors of Monoamine Oxidase A (MAO-A), with IC50 values in the nanomolar range, showing potential for the management of neurological disorders such as depression . The mechanism of action for such inhibitors often involves targeted interactions with the enzyme's active site, as confirmed by molecular modeling studies . Furthermore, this class of compounds is generally predicted to possess favorable pharmacokinetic profiles, including high blood-brain barrier penetration, making them particularly relevant for central nervous system (CNS) drug development . Beyond neuroscience, the 1,3,4-thiadiazole nucleus is also extensively investigated for its antimicrobial and anticancer properties , highlighting its broad utility in biomedical research. This product is intended for research purposes as a building block in organic synthesis and for biological screening. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-tert-butyl-3H-1,3,4-thiadiazole-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S2/c1-6(2,3)4-7-8-5(9)10-4/h1-3H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCMLWMNUAGHHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NNC(=S)S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30560501
Record name 5-tert-Butyl-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37751-74-9
Record name 5-tert-Butyl-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Tert-butyl)-1,3,4-thiadiazole-2(3h)-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of thiosemicarbazide with tert-butyl isothiocyanate in the presence of a base, such as sodium hydroxide, to form the desired thiadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.

Types of Reactions:

    Oxidation: 5-(Tert-butyl)-1,3,4-thiadiazole-2(3h)-thione can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of this compound can yield thiols or other reduced sulfur-containing species.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring can be modified by introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur species.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Agricultural Applications

Nitrification Inhibitors

One of the prominent applications of 5-(tert-butyl)-1,3,4-thiadiazole-2(3H)-thione is as a nitrification inhibitor. Nitrification inhibitors are essential in agriculture to reduce nitrogen loss from fertilizers, thereby enhancing their efficiency and minimizing environmental impacts. Research indicates that derivatives of thiadiazole can significantly inhibit the nitrification process in soil, leading to improved nitrogen retention and reduced greenhouse gas emissions.

Case Study: Green Synthesis of Thiadiazole Derivatives

A study published in ChemInform highlights the green synthesis of 5-substituted-1,3,4-thiadiazole-2-thiols as potent nitrification inhibitors. The synthesized compounds demonstrated effective inhibition rates against typical soil nitrifying bacteria, showcasing their potential for practical agricultural use .

Medicinal Chemistry

Anticancer Properties

5-(Tert-butyl)-1,3,4-thiadiazole-2(3H)-thione and its derivatives have been investigated for their cytotoxic properties against various cancer cell lines. The compound's structure allows it to interact with biological targets effectively, making it a candidate for anticancer drug development.

Data Table: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)Reference
5-(tert-butyl)-1,3,4-thiadiazole-2(3H)-thioneHCT1163.29
5-(tert-butyl)-1,3,4-thiadiazole-2(3H)-thioneH46010.0
5-(tert-butyl)-1,3,4-thiadiazole-2(3H)-thioneMCF-70.28

The compound exhibited significant antiproliferative activity against several human cancer cell lines including colon (HCT116), lung (H460), and breast (MCF-7) cancers. The structure–activity relationship studies suggest that modifications at the C-5 position can enhance cytotoxicity .

Coordination Chemistry

Ligand for Transition Metals

5-(Tert-butyl)-1,3,4-thiadiazole-2(3H)-thione acts as a ligand for transition metal ions due to its thiol and thione tautomeric forms. This property allows it to form stable complexes with various metal ions, which can be utilized in catalysis and materials science.

Case Study: Metal Complex Formation

Research has shown that complexes formed between this thiadiazole derivative and transition metals exhibit unique electronic properties that can be harnessed in electronic materials. For instance, the formation of supramolecular architectures with metal ions has been reported to enhance the conductivity of materials .

Mechanism of Action

The mechanism of action of 5-(Tert-butyl)-1,3,4-thiadiazole-2(3h)-thione involves its interaction with biological targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction is often mediated by the sulfur atom in the thiadiazole ring, which can act as a nucleophile or electrophile depending on the reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Features

  • 5-(4-Methoxybenzylideneamino)-1,3,4-thiadiazole-2(3H)-thione () Substituent: 4-Methoxybenzylideneamino group at position 5. Impact: The methoxy group enhances electron density, improving COX-2 binding via interactions with His90 and Arg513. The planar benzylidene moiety facilitates π-π stacking in enzyme active sites.
  • 5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2(3H)-thione () Substituent: 4-Bromo group introduces electronegativity and steric bulk. Impact: The bromine atom enhances halogen bonding with COX-2, contributing to higher inhibitory potency (IC50 = 0.19 µM) compared to the methoxy analog (IC50 = 0.24 µM). However, bromine’s size may limit conformational flexibility in binding pockets .
  • 5-[4-(t-Butyldimethylsilyloxy)-phenyl]-1,3,4-thiadiazole-2(3H)-thione ()

    • Substituent : t-Butyldimethylsilyloxy (TBS) group.
    • Impact : The TBS group combines steric bulk (similar to tert-butyl) with silicon-oxygen polarity, enhancing NPP1 inhibition (IC50 = 66.47 µM). The silyl ether may improve metabolic stability compared to the simpler tert-butyl group .

Physicochemical Properties

  • Tautomerism : Thione-thiol equilibrium is influenced by substituents. The tert-butyl group’s electron-donating nature stabilizes the thione form, reducing thiol-mediated toxicity compared to compounds like 5-mercapto-1,3,4-thiadiazole derivatives .
  • Solubility: The tert-butyl group lowers water solubility but improves lipid solubility, whereas amino acid conjugates (e.g., glutamic acid derivatives) enhance hydrophilicity .
  • Thermal Stability : tert-butyl derivatives exhibit higher melting points (>200°C) compared to alkylthio analogs (145–146°C) due to rigid packing .

Biological Activity

5-(Tert-butyl)-1,3,4-thiadiazole-2(3H)-thione is a compound belonging to the thiadiazole class, which has garnered attention for its diverse biological activities, including antimicrobial and anticancer properties. This article provides an overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Structure and Properties

The molecular structure of 5-(Tert-butyl)-1,3,4-thiadiazole-2(3H)-thione features a thiadiazole ring with a tert-butyl group at the 5-position. This configuration is significant as substituents on the thiadiazole ring can influence biological activity through structure-activity relationships (SAR).

Anticancer Activity

Numerous studies have investigated the anticancer potential of thiadiazole derivatives, including 5-(Tert-butyl)-1,3,4-thiadiazole-2(3H)-thione.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • In a study evaluating various thiadiazole derivatives, compounds similar to 5-(Tert-butyl)-1,3,4-thiadiazole-2(3H)-thione demonstrated significant cytotoxic effects against several human cancer cell lines including A549 (lung cancer), SK-MEL-2 (skin cancer), and HCT15 (colon cancer) with IC50 values ranging from 4.27 µg/mL to higher concentrations depending on the specific derivative tested .
  • Mechanism of Action :
    • The anticancer activity is often linked to the induction of apoptosis and cell cycle arrest. For instance, compounds with similar structures have been shown to inhibit key signaling pathways such as ERK1/2 phosphorylation .

Antimicrobial Activity

5-(Tert-butyl)-1,3,4-thiadiazole-2(3H)-thione also exhibits notable antimicrobial properties against various pathogens.

Data Table: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
E. coli40 µg/mL
S. aureus62.5 µg/mL
K. pneumoniaeNotable biofilm inhibition
Candida albicansModerate activity

Additional Biological Activities

Beyond anticancer and antimicrobial effects, research indicates that thiadiazoles can possess other biological activities:

  • Antioxidant Properties : Some derivatives have shown significant antioxidant capabilities which may contribute to their overall therapeutic potential.
  • Anti-inflammatory Effects : Compounds in this class have been evaluated for their ability to modulate inflammatory responses.

Structure-Activity Relationships (SAR)

The biological activity of 5-(Tert-butyl)-1,3,4-thiadiazole-2(3H)-thione can be influenced by various structural modifications:

  • Substituent Variations : The presence of different substituents on the thiadiazole ring can enhance or diminish biological efficacy. For example, introducing halogen atoms or alkyl groups has been shown to affect cytotoxicity and antimicrobial potency .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(Tert-butyl)-1,3,4-thiadiazole-2(3H)-thione, and how are reaction conditions optimized?

  • Methodology : The compound can be synthesized via cyclization reactions starting from thiocarbazinate derivatives. For example, refluxing ethyl thiocarbazinate with CS₂ and KOH in methanol for 6 hours under controlled temperature (70–80°C) yields thiadiazole-thione derivatives. Optimization involves adjusting solvent polarity, catalyst loading (e.g., KOH), and reaction time to maximize yield (e.g., 51% as reported in similar syntheses) .
  • Characterization : Confirmation of structure requires IR spectroscopy (C=S stretch at ~1350 cm⁻¹), ¹H/¹³C NMR (e.g., NH proton at δ 13.7 ppm in CDCl₃), and elemental analysis .

Q. How does the thione-thiol tautomerism influence the compound’s reactivity?

  • Analysis : The thione-thiol equilibrium (C=S ↔ S–H) affects nucleophilic reactivity. IR and NMR can detect tautomeric forms: thiols show S–H stretches (~2550 cm⁻¹), while thiones exhibit C=S vibrations. Solvent polarity (e.g., DMSO vs. CDCl₃) shifts the equilibrium, impacting subsequent alkylation or coordination chemistry .

Q. What solvents and conditions are suitable for recrystallization to ensure high purity?

  • Protocol : Ethanol or benzene are preferred for slow evaporation due to the compound’s moderate solubility. Purity is confirmed via TLC (Rf ~0.48 in hexane:ethyl acetate, 7:3) and melting point consistency (e.g., 128–130°C) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict and validate the molecular geometry and electronic properties of this compound?

  • Approach : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates bond lengths (e.g., N–C double bonds at ~1.29 Å) and vibrational frequencies. HOMO-LUMO gaps (~4–5 eV) predict charge transfer behavior, while NMR chemical shift simulations (e.g., δ 184.2 ppm for C=S) validate experimental data .

Q. What strategies resolve contradictions in biological activity data between in vitro and in silico studies?

  • Troubleshooting :

Experimental Validation : Reproduce assays under standardized conditions (e.g., MIC values for antifungal activity).

Docking Refinement : Use molecular dynamics to account for protein flexibility (e.g., fungal CYP51 enzyme active sites).

Meta-Analysis : Compare data across studies (e.g., oxadiazole-thiones showing IC₅₀ variability due to substituent effects) .

Q. How can S-alkyl derivatives be synthesized with regioselective control, and what analytical techniques confirm their structures?

  • Synthetic Design : React the thione with alkyl halides in DMF/K₂CO₃. Regioselectivity is controlled by steric effects (e.g., tert-butyl group directs alkylation to sulfur). LC-MS and 2D NMR (¹H-¹³C HSQC) confirm substitution patterns .

Q. What mechanistic insights explain the compound’s antimicrobial activity, and how are structure-activity relationships (SARs) quantified?

  • SAR Analysis :

  • Electron-Withdrawing Groups : Enhance activity by increasing electrophilicity (e.g., nitro substituents improve antifungal IC₅₀ by 40%).
  • Hydrophobic Moieties : Tert-butyl groups improve membrane penetration (logP ~2.5).
  • Assays : Broth microdilution (CLSI guidelines) quantifies MICs against Candida spp., supported by time-kill kinetics .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Tert-butyl)-1,3,4-thiadiazole-2(3h)-thione
Reactant of Route 2
5-(Tert-butyl)-1,3,4-thiadiazole-2(3h)-thione

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